
In-Depth Technical Guide: p-Hydroxyphenyl
chloroacetate (CAS 10421-12-2)

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: p-Hydroxyphenyl chloroacetate

Cat. No.: B079083 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties
p-Hydroxyphenyl chloroacetate, with the CAS number 10421-12-2, is an organic compound

with the chemical formula C₈H₇ClO₃. It is also known by other names including 4-

Hydroxyphenyl chloroacetate and acetic acid, 2-chloro-, 4-hydroxyphenyl ester. This compound

belongs to the class of phenyl esters and is a derivative of hydroquinone.

Physicochemical Properties
A summary of the key physicochemical properties of p-Hydroxyphenyl chloroacetate is

presented in the table below for easy reference and comparison.
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Property Value Reference

Molecular Formula C₈H₇ClO₃ [1]

Molecular Weight 186.59 g/mol [1]

Density 1.363 g/cm³ [1]

Boiling Point 308.9 °C at 760 mmHg [1]

Flash Point 140.6 °C [1]

Vapor Pressure 0.000364 mmHg at 25 °C [1]

Refractive Index 1.561 [1]

Synthesis and Experimental Protocols
The synthesis of p-Hydroxyphenyl chloroacetate can be achieved through the esterification

of hydroquinone with chloroacetyl chloride. While a specific detailed protocol for this exact

compound is not readily available in the searched literature, a general procedure can be

adapted from the synthesis of similar phenolic esters. The reaction involves the nucleophilic

attack of the hydroxyl group of hydroquinone on the carbonyl carbon of chloroacetyl chloride,

leading to the formation of the ester and hydrogen chloride as a byproduct.

General Experimental Protocol for the Synthesis of
Phenyl Esters
The following is a generalized protocol based on the synthesis of similar compounds, which

can be optimized for the synthesis of p-Hydroxyphenyl chloroacetate.

Materials:

Hydroquinone

Chloroacetyl chloride

Anhydrous aprotic solvent (e.g., dichloromethane, diethyl ether, or toluene)

A non-nucleophilic base (e.g., triethylamine or pyridine) to neutralize the HCl byproduct.
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Procedure:

Dissolve hydroquinone in the anhydrous aprotic solvent in a round-bottom flask equipped

with a magnetic stirrer and a dropping funnel, under an inert atmosphere (e.g., nitrogen or

argon).

Add the non-nucleophilic base to the solution.

Cool the reaction mixture in an ice bath.

Slowly add a solution of chloroacetyl chloride in the same solvent to the cooled reaction

mixture via the dropping funnel with continuous stirring. The reaction is often exothermic, and

slow addition helps to control the temperature.

After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for a specified period (monitoring by Thin Layer Chromatography is recommended to

determine reaction completion).

Upon completion, the reaction mixture is typically washed with a dilute acid (e.g., HCl) to

remove the excess base, followed by a wash with a dilute base (e.g., NaHCO₃) to remove

any unreacted acidic components, and finally with brine.

The organic layer is then dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄),

filtered, and the solvent is removed under reduced pressure to yield the crude product.

The crude p-Hydroxyphenyl chloroacetate can be purified by techniques such as

recrystallization or column chromatography.

Logical Workflow for Synthesis:

Figure 1: Generalized workflow for the synthesis of p-Hydroxyphenyl chloroacetate.

Spectroscopic Data and Structural Elucidation
While specific spectra for p-Hydroxyphenyl chloroacetate are not available in the provided

search results, a theoretical analysis based on its structure can provide expected spectroscopic

features.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b079083?utm_src=pdf-body
https://www.benchchem.com/product/b079083?utm_src=pdf-body
https://www.benchchem.com/product/b079083?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b079083?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic

protons and the methylene protons. The aromatic protons on the hydroquinone ring will likely

appear as two doublets in the aromatic region (typically δ 6.5-8.0 ppm) due to their coupling.

The methylene protons (CH₂) adjacent to the chlorine atom and the ester group will appear

as a singlet in the region of δ 4.0-5.0 ppm. The phenolic hydroxyl proton will give a broad

singlet, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum will show signals for the carbonyl carbon of the ester

(around δ 165-175 ppm), the aromatic carbons (in the range of δ 110-160 ppm), and the

methylene carbon attached to the chlorine (around δ 40-50 ppm).

Infrared (IR) Spectroscopy
The IR spectrum of p-Hydroxyphenyl chloroacetate is expected to exhibit characteristic

absorption bands for its functional groups:

A broad band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration

of the phenolic hydroxyl group.

A strong, sharp absorption band around 1750-1770 cm⁻¹ due to the C=O stretching vibration

of the ester carbonyl group.

C-O stretching vibrations for the ester will appear in the fingerprint region, typically between

1000-1300 cm⁻¹.

C-H stretching vibrations for the aromatic ring will be observed around 3000-3100 cm⁻¹.

The C-Cl stretching vibration will likely be found in the fingerprint region, typically below 800

cm⁻¹.

Mass Spectrometry (MS)
In the mass spectrum, the molecular ion peak (M⁺) corresponding to the molecular weight of p-
Hydroxyphenyl chloroacetate (186.59 g/mol for the most common isotopes) would be

expected. Common fragmentation patterns would likely involve the loss of the chloroacetyl
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group or cleavage of the ester bond, leading to fragment ions corresponding to the

hydroquinone cation radical and the chloroacetyl cation.

Biological Activity and Potential Applications
While direct studies on the biological activity of p-Hydroxyphenyl chloroacetate are limited in

the provided search results, the activities of structurally related compounds suggest potential

areas for investigation.

Antimicrobial and Anti-inflammatory Potential
Compounds containing chloroacetamide and hydroxyphenyl moieties have been reported to

exhibit a range of biological activities. For instance, various chloroacetamide derivatives have

been synthesized and evaluated for their antibacterial and antifungal properties. Similarly,

compounds with a p-hydroxyphenyl group are known to possess anti-inflammatory and

antioxidant properties. The combination of these structural features in p-Hydroxyphenyl
chloroacetate suggests that it could be a candidate for screening in these therapeutic areas.

Signaling Pathway Interactions
Given the anti-inflammatory potential of related hydroxyphenyl compounds, p-Hydroxyphenyl
chloroacetate could potentially modulate inflammatory signaling pathways. These pathways

often involve key protein kinases and transcription factors that regulate the expression of pro-

inflammatory cytokines and mediators.

Hypothetical Signaling Pathway Interaction:
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Potential Anti-inflammatory Mechanism

p-Hydroxyphenyl
chloroacetate

Inflammatory Pathway
(e.g., NF-κB, MAPKs)

Inhibition?

Decreased Pro-inflammatory
Cytokine Production

Click to download full resolution via product page

Figure 2: Hypothetical modulation of an inflammatory pathway by p-Hydroxyphenyl
chloroacetate.

It is important to emphasize that this is a hypothetical pathway based on the activities of

structurally similar compounds. Further experimental validation is necessary to determine the

actual biological targets and mechanism of action of p-Hydroxyphenyl chloroacetate.

Conclusion and Future Directions
p-Hydroxyphenyl chloroacetate is a readily synthesizable organic compound with potential

for further investigation in the fields of medicinal chemistry and drug development. The

presence of a reactive chloroacetyl group and a biologically relevant hydroxyphenyl moiety

makes it an interesting scaffold for the development of novel therapeutic agents. Future

research should focus on:

Developing and optimizing a detailed, high-yield synthesis protocol.

Comprehensive spectroscopic characterization to confirm its structure and purity.
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Systematic screening for biological activities, particularly antimicrobial and anti-inflammatory

effects.

Elucidation of its mechanism of action and identification of specific molecular targets and

signaling pathways.

This in-depth technical guide provides a foundation for researchers and scientists to begin their

exploration of p-Hydroxyphenyl chloroacetate and its potential applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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